Indeglitazar Indeglitazar Indeglitazar, also known as PPM-204 and PLX-204, is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist for all three PPAR subtypes alpha (α), delta (δ) and gamma under development for for Type 2 diabetes mellitus (T2DM).
Brand Name: Vulcanchem
CAS No.: 835619-41-5
VCID: VC0530608
InChI: InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
SMILES: COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O
Molecular Formula: C19H19NO6S
Molecular Weight: 389.4 g/mol

Indeglitazar

CAS No.: 835619-41-5

Cat. No.: VC0530608

Molecular Formula: C19H19NO6S

Molecular Weight: 389.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Indeglitazar - 835619-41-5

Specification

CAS No. 835619-41-5
Molecular Formula C19H19NO6S
Molecular Weight 389.4 g/mol
IUPAC Name 3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid
Standard InChI InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22)
Standard InChI Key YMPALHOKRBVHOJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O
Canonical SMILES COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O
Appearance Solid powder

Introduction

Discovery and Development of Indeglitazar

Scaffold-Based Fragment Screening

Indeglitazar originated from Plexxikon’s "scaffold-based discovery" platform, which integrates low-affinity biochemical screening with high-throughput co-crystallography . A library of 1,500–2,000 fragments (150–350 Da) was screened against PPARα, γ, and δ to identify pan-active scaffolds. The initial hit, 5-methoxyindole-3-propionic acid (compound 1), exhibited weak activity across PPARs (EC<sub>50</sub> ≈100–200 μM) but occupied a conserved binding pocket (Pocket A) in PPARγ’s ligand-binding domain (LBD) . Structural analysis revealed unoccupied adjacent regions (Pocket B), prompting sulfonamide derivatization to enhance potency and pan-activity .

Optimization to a Balanced Pan-Agonist

Structure-guided optimization yielded compound 3 (indeglitazar), which demonstrated nanomolar potency (EC<sub>50</sub>: PPARα 0.51 μM, PPARγ 0.37 μM, PPARδ 2.7 μM) and partial agonism for PPARγ (45% maximal activation vs. rosiglitazone) and PPARδ (67% vs. L-165041) . Key modifications included:

  • Sulfonamide extension to occupy Pocket B, improving PPARδ binding .

  • Propionic acid moiety for anchoring interactions with conserved residues (His-323, Tyr-327, His-449, Tyr-473) .

  • Methoxy groups enhancing metabolic stability and oral bioavailability .

Ligand efficiency remained stable during optimization (0.32–0.35 kcal/mol per heavy atom), underscoring the scaffold’s drug-like properties .

Table 1: Pharmacokinetic Profile of Indeglitazar in Preclinical Models

SpeciesDose (mg/kg)C<sub>max</sub> (ng/mL)Half-Life (h)Oral Bioavailability (%)
Sprague-Dawley Rat108,5176.298
Rhesus Monkey31,20012.485

Pharmacological Profile and Mechanism of Action

PPAR Isoform Selectivity and Partial Agonism

Indeglitazar’s pan-activity arises from its adaptable binding mode across PPAR isoforms:

  • PPARα: Full agonism via direct interactions with Tyr-314, Tyr-464, and His-440, stabilizing helix 12 (H12/AF-2 domain) .

  • PPARγ: Partial agonism (45% efficacy) due to a water-mediated hydrogen bond displacing Tyr-327, destabilizing H12 .

  • PPARδ: Intermediate efficacy (67%) via similar water-mediated interactions .

This differential H12 stabilization explains its selective modulation of transcriptional pathways.

Metabolic Effects in Preclinical Models

In Zucker diabetic fatty (ZDF) rats, indeglitazar (10 mg/kg/day) reduced glucose (-45%), HbA<sub>1c</sub> (-48%), triglycerides (-55%), and cholesterol (-40%) over 21 days, without increasing adiponectin or body weight . Contrastingly, rosiglitazone elevated adiponectin 3-fold but caused weight gain (+10%) .

Table 2: Metabolic Effects in Zucker Rats

ParameterVehicleIndeglitazar (10 mg/kg)
Glucose (mg/dL)455.7 ± 97.7256.3 ± 73.9*
HbA<sub>1c</sub> (%)3.1 ± 0.21.5 ± 0.3*
Triglycerides (mg/dL)688.0 ± 96.8311.0 ± 114.7*
Body Weight (g)392.3 ± 21.2373.4 ± 28.9
*P < 0.05 vs. vehicle

In ob/ob mice, indeglitazar matched pioglitazone’s glucose-lowering efficacy but showed superior insulin reduction (-58% vs. -37%) and milder adiponectin elevation (1.9-fold vs. 3.5-fold) .

Structural Insights into Partial Agonism

Co-Crystallography of PPAR-Indeglitazar Complexes

X-ray structures (PDB: 3ET1–3ET3) revealed:

  • PPARγ-indeglitazar: Water-mediated interaction between Tyr-327 and the propionate group displaces H12 by 2.8 Å, reducing coactivator recruitment .

  • PPARα-indeglitazar: Direct hydrogen bonding to Tyr-314 and Tyr-464 stabilizes H12, enabling full agonism .

  • PPARδ-indeglitazar: Hybrid binding with partial water mediation, explaining intermediate efficacy .

Functional Consequences of Partial PPARγ Activation

  • Adipocyte Differentiation: Indeglitazar’s EC<sub>50</sub> (0.32 μM) was 25-fold weaker than rosiglitazone (0.013 μM) in 3T3-L1 preadipocytes .

  • Adiponectin Expression: In mature adipocytes, indeglitazar stimulated adiponectin mRNA by 50% vs. rosiglitazone’s 100% .

These findings suggest that partial PPARγ activation uncovers beneficial metabolic effects while mitigating adverse adipogenic effects.

Clinical Development and Discontinuation

Comparative Analysis with Other PPAR Agonists

ParameterIndeglitazarRosiglitazone (PPARγ)Fenofibrate (PPARα)Elafibranor (PPARα/δ)
Glucose Reduction+++++++++
Triglyceride Reduction++++++++++
Weight Change-4.8%+10%Neutral-5%
Adiponectin Change+1.9x+3.5xNeutral+2.0x
Development StatusDiscontinuedMarketed (Restricted)MarketedPhase III

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